molecular formula C13H8BClF4O B12597369 (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid CAS No. 872495-81-3

(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid

Cat. No.: B12597369
CAS No.: 872495-81-3
M. Wt: 302.46 g/mol
InChI Key: MEFLGZNHQJJUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a borinic acid moiety, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid typically involves the reaction of appropriate aryl halides with boronic acids or boron reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and often employs bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid undergoes various types of chemical reactions, including:

    Oxidation: The borinic acid moiety can be oxidized to boronic acid or borate esters.

    Reduction: Reduction reactions can convert the borinic acid to boranes.

    Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aryl rings.

Scientific Research Applications

(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid involves its ability to participate in various chemical reactions due to the presence of the borinic acid moiety. This moiety can coordinate with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid is unique due to the combination of chlorophenyl and fluorophenyl groups, which imparts distinct reactivity and functionality compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas.

Properties

CAS No.

872495-81-3

Molecular Formula

C13H8BClF4O

Molecular Weight

302.46 g/mol

IUPAC Name

(4-chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid

InChI

InChI=1S/C13H8BClF4O/c15-11-3-1-9(2-4-11)14(20)10-5-8(13(17,18)19)6-12(16)7-10/h1-7,20H

InChI Key

MEFLGZNHQJJUQP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(C2=CC(=CC(=C2)F)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.